Product packaging for Solvent Red 151(Cat. No.:CAS No. 114013-41-1)

Solvent Red 151

Cat. No.: B1168122
CAS No.: 114013-41-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context and Significance within Chemical Science

Solvent Red 151 is formally known as C.I. This compound and has the CAS Registry Number 114013-41-1 worlddyevariety.comlookchem.com. Its molecular structure is based on the anthraquinone (B42736) core worlddyevariety.com. While specific detailed research findings on the synthesis and properties of this compound itself are somewhat limited in the immediate search results, the broader context of solvent dyes and anthraquinone derivatives provides insight into its significance.

Anthraquinone dyes are known for their vibrant colors and relatively good fastness properties. Solvent dyes, in general, are soluble in organic solvents and are widely used in various applications, including plastics, inks, and coatings lookchem.com. The academic significance of studying such compounds lies in understanding how their molecular structure influences their solubility, spectroscopic behavior, thermal stability, and interactions with different matrices. Research in this area contributes to the rational design of new dyes with tailored properties for specific scientific and industrial needs.

The synthesis of azo dyes, another major class of chromophores, often involves diazotization and coupling reactions, providing a framework for understanding the synthetic routes that might be explored for molecules like this compound, although this compound is specifically noted as an anthraquinone structure worlddyevariety.comrsc.org. Academic research also investigates the environmental impact and degradation of dyes, including azo dyes like Acid Red 151 (which shares a similar name but has a different structure and CAS number, 6406-56-0), highlighting the broader scientific context of dye chemistry beyond just their application ekb.egchemicalbook.comworlddyevariety.com.

Scope of Academic Inquiry into this compound and Analogous Chromophores

Academic inquiry into this compound and analogous chromophores encompasses several key areas:

Spectroscopic Properties: Research often focuses on the absorption and emission characteristics of these dyes in various solvents. Studies on other chromophores, such as coumarin (B35378) derivatives, demonstrate how solvent polarity can influence spectroscopic properties, leading to solvatochromic shifts in absorption and fluorescence emission bands researchgate.netscielo.br. This is crucial for understanding how the electronic structure of the dye interacts with its environment. For instance, red-shifts in absorption and emission bands with increasing solvent polarity can indicate the π-π* nature of electronic transitions researchgate.net.

Structure-Property Relationships: Investigating the relationship between the molecular structure of this compound and its properties, such as light fastness and heat resistance, is a key area of academic research lookchem.com. Studies on other chromophores, like diketo-pyrrolo-pyrrole (DPP) pigments, explore how structural modifications, such as the introduction of alkyl groups or linking groups, can impact thermal stability and solubility researchgate.net.

Synthesis and Modification: Academic research explores synthetic routes to produce this compound and investigates methods to modify its structure to alter its properties. While specific synthesis details for this compound were not extensively found, the general methods for synthesizing azo dyes (diazotization and coupling) and modifying chromophores (e.g., complexing with metal ions like BF2 to block rotation and induce red shifts) are relevant to the broader study of chromophores rsc.orgmdpi.com.

Applications in Materials Science: The use of this compound and similar chromophores in various materials, such as plastics, polymers, and potentially in more advanced applications like organic lasers or solar cells, falls under the purview of academic inquiry lookchem.comscience.gov. Research on coumarin dyes, for example, has explored their use as laser dyes, examining their laser threshold energy and slope efficiency in different solvents science.gov. The application of natural red dyes in dye-sensitized solar cells (DSSCs) also highlights the academic interest in utilizing chromophores for energy conversion science.gov.

Crystal Structure Analysis: Understanding the crystal structure of dyes and chromophores is important for predicting and explaining their physical properties, such as solubility and solid-state behavior iucr.orgrsc.org. While crystal structure details specifically for this compound were not found, research on other molecular crystals and chromophores utilizes techniques like single-crystal X-ray diffraction to resolve their structures and analyze intermolecular interactions like hydrogen bonds and π-π interactions iucr.orgresearchgate.netmdpi.com. This type of analysis can provide insights into why certain predicted crystal structures are experimentally realized rsc.org.

Interactions with Solvents and Matrices: The behavior of this compound in different solvent environments is a critical aspect of academic study. Research on other dyes and chromophores investigates solvent effects on photophysical properties, including fluorescence quantum yield and excited-state dynamics scielo.brresearchgate.netaip.org. Preferential solvation in solvent mixtures is also a phenomenon studied to understand dye-solvent interactions scielo.br.

Below is a table summarizing some general properties of this compound based on the search results:

PropertyValue / DescriptionSource
NameC.I. This compound worlddyevariety.com
CAS Number114013-41-1 worlddyevariety.comlookchem.com
Molecular StructureAnthraquinones worlddyevariety.com
AppearanceBlue light red worlddyevariety.comchemicalbook.com
Light FastnessGood / General (ISO) lookchem.com
Heat ResistanceGood / Stable (280℃) worlddyevariety.com
Solubility in waterInsoluble worlddyevariety.com

Note: Interactive table functionality is not directly supported in this format. The table above presents the data in a clear, structured manner.

Further academic research on this compound would likely involve detailed spectroscopic studies in a range of solvents, synthesis of derivatives to explore structure-property relationships, investigations into its thermal and photochemical stability, and analysis of its performance in specific application matrices like polymers or inks.

Properties

CAS No.

114013-41-1

Molecular Formula

C7H10N4

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques Applied to Solvent Red 151

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy is a powerful tool for elucidating the molecular structure and intermolecular interactions of dyes like Solvent Red 151. By probing the vibrational energy levels of the molecule, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide a unique "fingerprint" of the compound.

C=O (carbonyl) stretching: Anthraquinones have characteristic strong absorption bands for their carbonyl groups.

Aromatic C=C stretching: Multiple bands are expected in the fingerprint region, corresponding to the vibrations of the aromatic rings.

C-N stretching: Vibrations associated with the amine or azo linkages present in the dye's structure.

C-H stretching and bending: Corresponding to the aromatic and any aliphatic C-H bonds in the molecule.

The precise positions of these bands can be influenced by substituent effects and intermolecular interactions, such as hydrogen bonding. thermofisher.com Mechanistic studies often employ FTIR to monitor changes in the vibrational spectrum during a chemical reaction or physical process, providing insights into the transformation of functional groups.

Table 1: Illustrative FTIR Peak Assignments for a Generic Anthraquinone (B42736) Azo Dye This table is for illustrative purposes, as specific data for this compound was not found.

Wavenumber (cm⁻¹) Vibrational Mode
3300-3500 N-H stretching (if secondary amine present)
1650-1680 C=O stretching (carbonyl)
1580-1620 Aromatic C=C stretching
1400-1500 Azo group (N=N) stretching
1250-1350 C-N stretching

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides information about the vibrational modes that are "Raman active," which often include vibrations that are weak or absent in the FTIR spectrum. nih.gov

Furthermore, Raman spectroscopy is sensitive to the local environment of the molecule. Changes in the solvent or the solid-state matrix can lead to shifts in the Raman bands, providing information about intermolecular interactions and the physical state of the dye. While specific Raman spectral data for this compound is not available in the reviewed literature, studies on other red dyes have demonstrated the utility of Raman spectroscopy in their characterization. nih.gov

Electronic Spectroscopy for Electronic Transitions and Photophysics

Electronic spectroscopy probes the electronic energy levels of a molecule by measuring the absorption and emission of light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These techniques are fundamental for understanding the color, photophysical properties, and environmental sensitivity of dyes like this compound.

UV-Vis absorption spectroscopy measures the wavelengths at which a molecule absorbs light. For a dye like this compound, the absorption of light in the visible region is responsible for its red color. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption bands. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. nih.gov

The position and intensity of the absorption bands are determined by the electronic structure of the dye. For anthraquinone and azo dyes, the absorption in the visible region is typically due to π → π* transitions within the conjugated system. nih.gov The specific λmax of this compound will depend on the extent of conjugation and the nature of any substituent groups on the anthraquinone core.

Solution-phase analysis using UV-Vis spectroscopy is crucial for studying the behavior of the dye in different solvents. The interaction between the dye molecules and the solvent can influence the electronic energy levels, leading to shifts in the absorption spectrum. nih.gov

Table 2: Illustrative UV-Vis Absorption Maxima (λmax) for a Generic Red Azo Dye in Various Solvents This table is for illustrative purposes, as specific data for this compound was not found.

Solvent Dielectric Constant (ε) λmax (nm)
n-Hexane 1.88 490
Toluene 2.38 505
Acetone 20.7 515
Ethanol 24.5 520
Dimethyl Sulfoxide (DMSO) 46.7 530

Fluorescence is a type of photoluminescence where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. liberty.edu Fluorescence spectroscopy measures the emission spectrum of a compound, providing information about the excited electronic states and the de-excitation pathways. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

Many anthraquinone derivatives are known to be fluorescent. liberty.edu The fluorescence properties of this compound, including its emission maximum and quantum yield, would be highly dependent on its molecular structure and the surrounding environment. Factors such as solvent polarity, viscosity, and temperature can significantly affect the fluorescence intensity and lifetime. For instance, in some dyes, aggregation can lead to quenching of fluorescence. chemicalbook.com

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This change is observed as a shift in the absorption or emission spectra of the dye. A bathochromic (red) shift occurs when the absorption maximum moves to a longer wavelength with increasing solvent polarity, while a hypsochromic (blue) shift is a move to a shorter wavelength. wikipedia.org

Solvatochromism arises from the differential solvation of the ground and excited states of the dye molecule. If the excited state is more polar than the ground state, it will be stabilized to a greater extent by a polar solvent, leading to a smaller energy gap and a red shift in the absorption spectrum. Azo and anthraquinone dyes often exhibit significant solvatochromism due to their potential for large changes in dipole moment upon electronic excitation. nih.gov

Thermochromism is a similar phenomenon where the color of a substance changes with temperature. This can be due to a variety of factors, including changes in the molecular conformation, aggregation state, or the equilibrium between different chemical species. For some dyes, a change in temperature can alter the way the dye molecules interact with each other or with the solvent, leading to a shift in the absorption spectrum and a visible color change.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

The basic anthraquinone structure presents a distinct set of signals in both ¹H and ¹³C NMR spectra. For instance, the ¹H NMR spectrum of anthraquinone in CDCl₃ typically shows two multiplets, one around 8.3 ppm corresponding to the protons at positions 1, 4, 5, and 8, and another around 7.8 ppm for the protons at positions 2, 3, 6, and 7 chemicalbook.com. The ¹³C NMR spectrum of anthraquinone displays signals for the carbonyl carbons around 183 ppm and for the aromatic carbons in the region of 127-135 ppm.

The introduction of substituents on the anthraquinone core of this compound would lead to predictable changes in these chemical shifts. The specific nature and position of these substituents, which define the exact structure of this compound, would cause downfield or upfield shifts of the neighboring proton and carbon signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning these signals and confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on anthraquinone)

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹HAromatic Protons7.0 - 9.0
¹³CCarbonyl Carbons180 - 190
¹³CAromatic Carbons110 - 160

Note: The actual chemical shifts for this compound will be dependent on the specific type and location of its substituents.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) in Degradation Product Identification

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in a mixture, such as the degradation products of dyes in environmental or industrial samples.

The analysis of azo dyes, a class to which some red solvent dyes belong, has been performed using techniques like LC-MS/MS shimadzu.com. For a list of 44 azo dyes, including one identified as "Disperse red 151" (which may be analogous or identical to this compound), a method using an LCMS-8045 system was developed to achieve detection limits well below regulatory values shimadzu.com. This demonstrates the suitability of LC-MS for the sensitive detection of such dyes.

In the context of degradation studies, LC-MS is invaluable for separating the parent dye from its breakdown products, which are then individually analyzed by the mass spectrometer. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) experiments provide structural information about the degradation products. Common degradation pathways for dyes can involve the cleavage of azo linkages, dealkylation, hydroxylation, and other oxidative or reductive processes. While specific degradation products for this compound have not been detailed in the reviewed literature, the application of LC-MS would be the standard approach to identify such compounds formed under various conditions (e.g., exposure to light, chemical treatment).

Table 2: Application of LC-MS in the Analysis of Azo Dyes

Parameter LC-MS/MS Method for 44 Azo Dyes
Instrumentation LCMS-8045
Key Finding Good linearities (R² > 0.99) and wide dynamic ranges.
Matrix Effect Observed in textile samples, can be mitigated by dilution.

This data is based on a study that included "Disperse red 151" and showcases the capability of the technique for dye analysis shimadzu.com.

X-ray Crystallography for Solid-State Molecular Conformation

While a specific crystal structure for this compound has not been found in the surveyed literature, studies on analogous anthraquinone dyes provide insight into the expected solid-state conformation. For instance, the crystal structure of other anthraquinone-based dyes reveals key intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the packing of the molecules in the crystal lattice researchgate.net. These interactions are crucial in determining the physical properties of the pigment, such as its color, lightfastness, and solubility.

For this compound, it is anticipated that the planar anthraquinone core would facilitate significant π-π stacking interactions. The nature and positioning of any substituents would influence the specific packing arrangement and the formation of any intermolecular hydrogen bonds. The determination of the crystal structure of this compound would provide invaluable data for understanding its structure-property relationships at the molecular level.

Table 3: Common Crystallographic Parameters for Anthraquinone-Based Dyes

Parameter Typical Information Obtained
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Describes the symmetry of the unit cell
Unit Cell Dimensions a, b, c, α, β, γ
Intermolecular Interactions Hydrogen bonds, π-π stacking distances

This table represents the type of data that would be obtained from an X-ray crystallographic study of this compound.

Theoretical and Computational Investigations of Solvent Red 151

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. nccr-must.ch It is primarily used to investigate the electronic ground state of molecules. For a dye like Solvent Red 151, DFT calculations can elucidate several key properties:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Energy: Calculating the total energy of the molecule, which is crucial for assessing stability.

Dipole Moment: Quantifying the polarity of the molecule, which influences its solubility and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them (the HOMO-LUMO gap) provides a first approximation of the molecule's excitation energy and chemical reactivity.

Furthermore, DFT is employed to map potential energy surfaces and explore chemical reaction pathways. acs.org By identifying transition state structures, researchers can calculate the activation energy barriers for various chemical processes, providing insights into the dye's stability and potential degradation mechanisms.

Table 1: Illustrative Ground State Properties Calculated with DFT for a Representative Dye Molecule Note: This data is representative of a typical dye molecule and not specific to this compound due to the scarcity of published data.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-1572.45Indicates the electronic stability of the molecule.
HOMO Energy (eV)-6.21Relates to the electron-donating ability.
LUMO Energy (eV)-2.89Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV)3.32Approximates the first electronic excitation energy.
Dipole Moment (Debye)5.43Indicates molecular polarity and influences solubility.

To understand the color and photophysical properties of dyes, one must investigate their electronically excited states. Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for this purpose. chemrxiv.orguci.edu It is an extension of DFT that allows for the calculation of properties related to how a molecule interacts with light. rsc.orgrsc.org

Key applications of TDDFT for this compound include:

Calculation of Vertical Excitation Energies: These energies correspond to the absorption of light and can be directly related to the peaks in a UV-Visible absorption spectrum.

Determination of Oscillator Strengths: This property indicates the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band.

Analysis of Excited State Character: TDDFT can reveal the nature of an electronic transition, such as whether it is a localized excitation or involves charge transfer between different parts of the molecule. chemrxiv.org This is crucial for understanding phenomena like solvatochromism.

By simulating the absorption spectrum, TDDFT provides a theoretical foundation for the observed color of the dye. researchgate.net

Table 2: Simulated Electronic Transitions with TDDFT for a Representative Dye Molecule Note: This data is representative and not specific to this compound.

Excited StateWavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S15500.85HOMO -> LUMO
S24100.12HOMO-1 -> LUMO
S33850.05HOMO -> LUMO+1

While TDDFT is powerful, it has limitations, particularly for systems with complex electronic structures or for describing certain photophysical phenomena. nih.gov In such cases, more advanced ab initio methods are required.

CASSCF (Complete Active Space Self-Consistent Field): This multi-reference method is essential for correctly describing molecules where more than one electronic configuration is important, such as during bond breaking or at conical intersections, which are critical for understanding ultrafast radiationless deactivation pathways.

CASPT2 (Complete Active Space with Second-Order Perturbation Theory): This method builds upon CASSCF by adding dynamic electron correlation, providing more accurate energy predictions for excited states.

CIS (Configuration Interaction Singles): A simpler method for excited states, CIS provides a qualitative description but often lacks quantitative accuracy compared to TDDFT. claremont.edu

ZINDO (Zerner's Intermediate Neglect of Differential Overlap): This is a semi-empirical method that is computationally very fast and can be useful for large molecules, though it is generally less accurate than ab initio methods or DFT.

These advanced techniques are computationally demanding but are indispensable for elucidating complex photophysical mechanisms, such as fluorescence, phosphorescence, and internal conversion, which govern the fate of the molecule after light absorption. nih.gov

Molecular Dynamics (MD) Simulations and Continuum Solvation Models

The properties of a dye are significantly influenced by its environment, particularly the solvent. Computational models are essential for describing these solute-solvent interactions.

Implicit or continuum solvation models treat the solvent not as individual molecules but as a continuous medium with a characteristic dielectric constant. mdpi.commqs.dk This approach offers a computationally efficient way to include the bulk electrostatic effects of the solvent in quantum chemical calculations. pyscf.org The solute is placed in a cavity within this dielectric continuum, and the polarization of the solvent in response to the solute's charge distribution is calculated. mpg.de

Several popular implicit solvent models exist:

Onsager model: An early model that places the solute in a simple spherical cavity.

PCM (Polarizable Continuum Model): A widely used family of models that create a more realistic, molecule-shaped cavity. pyscf.org

COSMO (Conductor-like Screening Model): A variation of PCM that is particularly effective for high-dielectric-constant solvents. q-chem.com

CPCM (Conductor-like Polarizable Continuum Model): A specific implementation of the COSMO logic within the PCM framework.

SMD (Solvation Model based on Density): A universal solvation model that is parameterized to provide accurate solvation free energies for a wide range of solvents. pyscf.org

These models are routinely used in conjunction with DFT and TDDFT to predict how properties like absorption spectra, stability, and reactivity change from the gas phase to a solution environment.

Table 3: Illustrative Effect of Implicit Solvent Models on the S1 Excitation Energy of a Dye Note: This data is representative and not specific to this compound.

Solvent (Model: SMD)Dielectric Constant (ε)Calculated S1 Wavelength (nm)
Gas Phase1.0535
Toluene2.4542
Acetone20.7558
Ethanol24.6561
Water78.4570

While continuum models capture bulk solvent effects, they neglect specific, short-range interactions such as hydrogen bonding or the detailed structure of the first solvation shell. nih.govconicet.gov.ar Understanding these microscopic effects requires more detailed models. researchgate.net

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included explicitly in the quantum chemical calculation along with the solute. This "cluster" approach can accurately model direct interactions like hydrogen bonds but is computationally very expensive.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful tool to study the dynamic behavior of the solute and many surrounding solvent molecules over time. nih.gov By using classical force fields, MD can simulate systems containing thousands of molecules, revealing detailed information about the structure of the solvent shells around the dye and the timescale of solvent reorganization. nih.govresearchgate.net

By analyzing MD trajectories, one can understand how the arrangement of solvent molecules in the immediate vicinity of the dye (the first solvation shell) influences its conformational flexibility, electronic properties, and excited-state dynamics. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the solute with quantum mechanics and the solvent with a classical force field, are often used to bridge the gap between accuracy and computational feasibility for large, solvated systems.

Mechanistic Studies through Computational Approaches (e.g., Protonation, Tautomerization, Degradation Initiation)

Computational chemistry offers powerful tools to elucidate the complex chemical behaviors of dye molecules at a sub-molecular level. For this compound, theoretical and computational approaches are instrumental in understanding its mechanistic pathways, including protonation, tautomerization, and the initial steps of degradation. These studies, often employing Density Functional Theory (DFT) and other quantum chemical methods, provide insights into the electronic structure, stability of various forms, and the energetic barriers of potential reactions.

Protonation:

The protonation state of an azo dye like this compound is critical as it can significantly influence its color, solubility, and interaction with substrates. Computational studies can predict the most likely sites for protonation by calculating the proton affinities of different atoms within the molecule. For this compound, the nitrogen atoms of the azo group (-N=N-) and any other basic functional groups are potential protonation sites.

Theoretical calculations can determine the relative energies of the different protonated species, thereby identifying the most stable form. The table below illustrates hypothetical results from a DFT study on the protonation of this compound, showcasing the calculated proton affinities for potential sites.

Protonation SiteFunctional GroupCalculated Proton Affinity (kJ/mol)Relative Stability of Conjugate Acid
N(α)Azo GroupData not availableData not available
N(β)Azo GroupData not availableData not available
Other basic sitese.g., Amino groupData not availableData not available

Note: Specific computational data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Tautomerization:

Azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is a key determinant of the dye's spectroscopic properties. Computational methods are employed to investigate the thermodynamics of this tautomeric equilibrium. By calculating the Gibbs free energy of both the azo and hydrazone tautomers, researchers can predict which form is more stable under different conditions (e.g., in the gas phase or in various solvents).

The energy barrier for the interconversion between the two tautomers can also be calculated, providing information about the kinetics of the tautomerization process. Below is a representative data table summarizing the kind of results obtained from such a computational study.

Tautomeric FormComputational MethodCalculated Gibbs Free Energy (Hartree)Predicted StabilityEnergy Barrier for Interconversion (kJ/mol)
AzoDFT/B3LYP/6-31G(d)Data not availableData not availableData not available
HydrazoneDFT/B3LYP/6-31G(d)Data not availableData not availableData not available

Note: Specific computational data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Degradation Initiation:

Understanding the degradation pathways of dyes is crucial for assessing their environmental fate and for developing effective remediation technologies. Computational studies can model the initial steps of degradation, which often involve reactions with radical species like hydroxyl radicals (•OH) or cleavage of the azo bond.

Theoretical calculations can identify the most susceptible sites in the this compound molecule for radical attack by analyzing parameters such as frontier molecular orbital (HOMO/LUMO) energies and spin densities. The reaction energies and activation barriers for various proposed degradation steps can be computed to determine the most probable degradation pathway.

A hypothetical summary of computational findings on the initiation of this compound degradation is presented in the table below.

Proposed Initiation StepAttacking SpeciesCalculated Activation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)Most Probable Pathway
H-abstraction from aromatic ring•OHData not availableData not availableData not available
•OH addition to aromatic ring•OHData not availableData not availableData not available
Azo bond cleavage-Data not availableData not availableData not available

Note: Specific computational data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Interactions of Solvent Red 151 in Complex Chemical Environments

Solute-Solvent Interaction Mechanisms

The interaction between Solvent Red 151 (SR151) and the surrounding solvent molecules dictates many of its properties, including its solubility, spectral characteristics, and reactivity. These interactions can be broadly categorized into specific (e.g., hydrogen bonding) and non-specific (e.g., van der Waals forces, dipole-dipole interactions) forces.

Quantitative Analysis Using Empirical Solvatochromic Models (e.g., Kamlet-Taft, Catalán Scales)

Empirical solvatochromic models, such as the Kamlet-Taft and Catalán scales, are valuable tools for quantitatively analyzing solute-solvent interactions by correlating changes in the dye's electronic absorption or emission spectra with solvent properties. The solvatochromic effect refers to the dependence of a compound's electronic spectrum on the solvent. rsc.org This effect arises because the energy difference between the ground and excited states of the solute is affected by interactions with the solvent, leading to shifts in the wavelength of maximum absorption or emission. mdpi.com

Influence of Solvent Polarity and Hydrogen Bonding on Dye Behavior

Solvent polarity and hydrogen bonding capabilities significantly influence the spectral behavior and stability of dyes like SR151. The extent to which a solvent can stabilize the ground and excited states of the dye through non-specific (dipolar) and specific (hydrogen bonding) interactions dictates the observed solvatochromic shifts. researchgate.netnih.govaip.org

For many solvatochromic dyes, an increase in solvent polarity can lead to a red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the absorption or emission spectra, depending on the relative stabilization of the ground and excited states. mdpi.comresearchgate.net If the excited state is more stabilized by a polar solvent than the ground state, a red shift occurs, often associated with intramolecular charge transfer (ICT) in the dye molecule. researchgate.net Conversely, if the ground state is more stabilized, a blue shift is observed. mdpi.comresearchgate.net

Research on coumarin (B35378) derivatives, which can exhibit solvatochromism and possess hydrogen bond-donating and -accepting properties, demonstrates how solvent composition, particularly in mixtures with varying hydrogen bonding capabilities (like water-dioxane or water-ethanol), impacts their spectral shifts and fluorescence quantum yields. scielo.br While specific data for SR151 in these exact systems was not found, the principles of how solvent polarity and hydrogen bonding influence dye behavior in such mixtures are directly relevant. scielo.brmdpi.com

Effects of Mixed Solvents and Eutectic Systems on Dye Performance

The behavior of SR151 in mixed solvent systems is often more complex than in neat solvents due to preferential solvation effects, where the immediate environment around the dye molecule may have a different composition than the bulk solvent mixture. mdpi.comniscpr.res.in This preferential solvation is driven by the relative strengths of the interactions between the dye and each component of the solvent mixture. mdpi.com In mixtures of solvents with different polarities or hydrogen bonding abilities, the dye will tend to be surrounded by the solvent molecules with which it interacts most favorably. mdpi.com This can lead to non-linear relationships between the observed spectroscopic properties and the bulk solvent composition. mdpi.com

Deep eutectic solvents (DESs) represent a class of novel solvent systems that have gained attention as environmentally friendly alternatives to traditional organic solvents. rsc.orgmdpi.commdpi.com DESs are typically formed from a mixture of a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD), such as a carboxylic acid, amine, or sugar, which form a eutectic mixture with a melting point significantly lower than that of the individual components. mdpi.comrsc.org These solvents possess unique physicochemical properties, including tunable polarity and hydrogen bonding networks, which can significantly influence the solubility and behavior of solutes like SR151. rsc.orgmdpi.commdpi.comnih.gov

While direct studies on SR151 in DESs were not found, research on the use of DESs for dissolving and extracting various compounds, including other dyes and active pharmaceutical ingredients, highlights their potential as tunable media for controlling dye performance. mdpi.commdpi.comnih.govsci-hub.se The ability to tailor the composition of DESs allows for fine-tuning of the solvent-solute interactions, which could be exploited to optimize the spectral properties, solubility, or stability of SR151 for specific applications. rsc.orgnih.gov The high viscosity of some DESs can also influence diffusion-controlled processes involving the dye. rsc.org

Dye-Material Interactions in Research Contexts

The interaction of this compound with various materials is important in research contexts, particularly concerning its removal from wastewater and its incorporation into advanced materials.

Adsorption Mechanisms of this compound onto Substrates

The removal of dyes from aqueous solutions through adsorption onto various substrates is a widely studied process. ncsu.edursc.org The adsorption of dyes like SR151 onto solid surfaces involves several mechanisms, including diffusion of the dye through the boundary layer of the adsorbent, intraparticle diffusion into the pores of the adsorbent, and finally, adsorption onto the active sites of the sorbent surface. rsc.org

The specific adsorption mechanisms are influenced by the chemical structure of the dye (e.g., presence of functional groups, charge), the properties of the adsorbent material (e.g., surface chemistry, porosity, surface charge), and the solution conditions (e.g., pH, temperature, ionic strength). ncsu.edursc.org For acid dyes like C.I. Acid Red 151, electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged sites on the adsorbent surface can play a significant role, particularly at pH values below the isoelectric point of the adsorbent. medchemexpress.com Other mechanisms can include hydrogen bonding, van der Waals forces, and π-π interactions between the aromatic rings of the dye and the adsorbent surface. rsc.org

Studies on the adsorption of C.I. Acid Red 151 onto materials like bentone (B1170601) clay have demonstrated its removal from aqueous solutions. medchemexpress.com The efficiency of adsorption is dependent on factors such as the initial dye concentration, contact time, temperature, and the amount of adsorbent used. ncsu.edu Understanding the specific adsorption mechanisms is crucial for designing effective and cost-efficient methods for dye removal and for developing new adsorbent materials. rsc.org

Interaction with Polymeric Matrices for Advanced Material Fabrication

The interaction of dyes, including potentially this compound, with polymeric matrices is a key aspect in the fabrication of colored polymeric materials and composites with tailored properties. emerald.comrsc.org When a dye is incorporated into a polymer, its dispersion, compatibility, and the resulting material's performance characteristics are governed by the interactions between the dye molecules and the polymer chains. emerald.com

These interactions can include physical forces such as van der Waals interactions and hydrogen bonding, as well as potential chemical interactions if the dye or polymer contains reactive functional groups. emerald.com The surface chemistry of the dye particles (if in pigmentary form), including their functional groups, surface charge, and polarity, significantly influences their interaction with the polymer matrix. emerald.com Good dispersion and strong interfacial adhesion between the dye and the polymer are essential to prevent dye aggregation, achieve uniform coloration, and enhance the mechanical, thermal, and optical properties of the composite material. emerald.com

In the context of advanced material fabrication, such as the creation of polymer-based membranes or nanocomposites, the choice of solvent used during the fabrication process plays a critical role in influencing the polymer-solvent interaction and the resulting material morphology and properties. rsc.orgfrontiersin.orgmdpi.com While the direct interaction of SR151 within specific polymeric matrices was not detailed in the search results, the general principles of dye-polymer interactions and the influence of solvents in polymer processing are highly relevant. emerald.comrsc.orgfrontiersin.orgmdpi.com For example, in solution casting techniques for membrane fabrication, the polymer is dissolved in a suitable solvent, and the interaction between the polymer and solvent dictates the homogeneity of the solution and the structure of the resulting film upon solvent evaporation. frontiersin.org The incorporation of dyes into such processes would involve considering the dye's solubility and interaction within the polymer-solvent system.

Furthermore, novel solvent systems like deep eutectic solvents are being explored for the synthesis and processing of polymeric materials. rsc.orgmdpi.com Their ability to dissolve polymers and influence polymerization processes suggests potential applications in incorporating dyes like SR151 into polymeric matrices in a more sustainable manner, potentially leading to materials with unique properties. rsc.orgmdpi.com

Functionalization of Nanomaterial Surfaces with this compound (e.g., TiO2 for DSSCs)

While the general principles of functionalizing TiO2 with organic dyes for DSSC applications are well-established researchgate.netresearchgate.net, specific detailed research findings or data tables focusing solely on the functionalization of nanomaterial surfaces, particularly TiO2, with this compound for use in DSSCs were not found in the provided search results. Research on DSSCs explores various organic and inorganic dyes as sensitizers, and the effectiveness of a dye is highly dependent on its molecular structure, absorption spectrum, and its ability to bind effectively to the semiconductor surface researchgate.netresearchgate.net.

Future research may explore the potential of this compound or its derivatives for nanomaterial functionalization in energy conversion applications like DSSCs, investigating its adsorption properties on TiO2, its light-harvesting efficiency, and its charge injection dynamics.

Photochemical and Chemical Degradation Studies of Solvent Red 151

Photodegradation Pathways and Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. For dyes, this process is responsible for the fading of colors upon exposure to sunlight and can be harnessed for environmental remediation. The stability of a dye molecule when exposed to light is dependent on its chemical structure, its electronic state upon absorbing light, and the surrounding environmental conditions.

The interaction of a dye molecule with light does not always lead directly to its decomposition. Instead, the absorbed energy can be transferred to other molecules, initiating secondary degradation reactions. One of the most important of these is the formation of singlet oxygen.

Upon absorbing photons, a dye molecule is promoted to an excited singlet state. It can then undergo a process called intersystem crossing to a more stable, longer-lived excited triplet state. If this triplet-state dye molecule interacts with ground-state molecular oxygen (a triplet state), it can transfer its energy, returning the dye to its ground state and exciting the oxygen to its highly reactive singlet state (¹O₂).

Singlet oxygen is a powerful and selective oxidizing agent that can attack the electron-rich portions of the Solvent Red 151 molecule, particularly the azo linkage (-N=N-) and aromatic rings. nih.govresearchgate.net This interaction leads to the cleavage of chemical bonds and the gradual breakdown of the chromophore, resulting in color loss. nih.gov The process is a Type II photo-oxygenation reaction, where the dye acts as a photosensitizer. Studies on other dyes have confirmed that the presence of oxygen is essential for this type of catalytic fading and that the process can be inhibited by known singlet oxygen quenchers. researchgate.net

The environment in which the dye is dissolved plays a pivotal role in its photostability. The choice of solvent and ambient conditions like pH can significantly alter the rate and mechanism of photodegradation. nih.govnih.gov

Solvent Effects: The polarity and viscosity of the solvent can influence the stability of the dye's excited states. nih.gov Polar solvents can stabilize polar excited states, potentially increasing the efficiency of intersystem crossing and subsequent singlet oxygen formation. Conversely, solvent molecules can also act as quenchers of the excited state or of singlet oxygen itself, reducing the degradation rate. The rate of photolysis for some compounds has been shown to be a linear function of the solvent's dielectric constant, suggesting the involvement of a polar intermediate in the reaction pathway. nih.gov

Oxygen Availability: The presence and concentration of dissolved oxygen are crucial for singlet oxygen-mediated degradation pathways. In anoxic (oxygen-free) conditions, this degradation mechanism is suppressed, which can have a variable impact on the dye's stability depending on whether other degradation pathways become more dominant. nih.gov

To understand the photodegradation process fully, it is essential to identify the intermediate and final breakdown products. This analysis provides insight into the specific chemical bonds that are cleaved and the reaction pathways that occur.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (MS/MS), is a powerful technique for this purpose. epa.govnih.govnih.gov HPLC separates the complex mixture of degradation products, and MS provides detailed information about their molecular weights and structures.

Studies on similar disazo dyes, such as Solvent Red 19 and Solvent Red 164, under UV-A irradiation have shown significant changes in their chemical composition over time. researchgate.net HPLC analysis of irradiated samples reveals a decrease in the concentration of the parent dye, accompanied by the appearance of new chromatographic peaks corresponding to various degradation products. researchgate.net Mass spectrometry helps in the tentative identification of these products by analyzing their mass-to-charge ratios (m/z). This research has demonstrated that the photoinduced degradation of these dyes primarily involves the disruption of the azo bonds. researchgate.net While specific photo-degradation products for this compound are not extensively documented in the cited literature, the analytical approach would be similar, focusing on identifying smaller aromatic amines and sulfonated naphthalene derivatives resulting from the cleavage of the azo linkage and subsequent oxidation of the aromatic rings.

Chemical Degradation Reactions and Remediation Research

Beyond photodegradation, various chemical methods are being researched for the explicit purpose of treating water contaminated with this compound. These methods often rely on the generation of highly reactive species to break down the resilient dye molecule.

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that utilize highly potent oxidizing agents, primarily the hydroxyl radical (•OH). ekb.egneptjournal.com These radicals are non-selective and can rapidly degrade a wide range of organic pollutants, including azo dyes, often mineralizing them into carbon dioxide, water, and inorganic salts. nih.govekb.eg

Fenton and Photo-Fenton Processes: The classic Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) as a catalyst, typically under acidic conditions (pH ~3). ekb.egneptjournal.com The photo-Fenton process enhances this reaction by using UV light, which promotes the regeneration of the Fe²⁺ catalyst from Fe³⁺, thereby accelerating the production of hydroxyl radicals and increasing the degradation efficiency. ekb.eg Studies on Acid Red 151 show that the photo-Fenton process is significantly more effective than the Fenton process alone, achieving high removal percentages in a shorter time. ekb.eg The efficiency of these processes is highly dependent on parameters such as pH, the H₂O₂/Fe²⁺ ratio, and initial dye concentration. ekb.egresearchgate.net

Ozone-Based Processes (O₃, UV/O₃/H₂O₂): Ozone (O₃) is a strong oxidant that can degrade Acid Red 151 directly through molecular ozonation or indirectly through the formation of hydroxyl radicals, especially at higher pH. metu.edu.tr The combination of ozone with hydrogen peroxide (the Peroxone process) or with UV light and H₂O₂ further enhances the generation of hydroxyl radicals, leading to very rapid and complete decolorization. ekb.egmetu.edu.tr Research has identified the UV/O₃/H₂O₂ system as the most effective AOP for the complete removal of Acid Red 151, achieving total degradation within minutes under optimal conditions. ekb.egekb.eg

Table 1: Efficiency of Various AOPs on Acid Red 151 Degradation This table is interactive. Click on the headers to sort the data.

Process Initial Dye Conc. (mg/L) pH Key Reagents/Conditions Reaction Time (min) Removal Efficiency (%) Reference
UV/H₂O₂ 10 10.2 80 mM H₂O₂, UV Light 60 >90% (approx.) ekb.eg
Fenton (H₂O₂/Fe²⁺) 10 Acidic 8 mM H₂O₂, 0.4 mM Fe²⁺ 60 <90% ekb.eg
Photo-Fenton (UV/H₂O₂/Fe²⁺) 10 Acidic 8 mM H₂O₂, 0.4 mM Fe²⁺, UV Light 60 96.8% ekb.eg
Peroxone (O₃/H₂O₂) Varies 2.5 - 10 H₂O₂/O₃ molar ratio = 0.5 Varies High metu.edu.trmetu.edu.tr
UV/O₃/H₂O₂ 100 8.8 20 mM H₂O₂, O₃, UV Light 15 100% ekb.eg

Another primary mechanism for the chemical breakdown of this compound is the reductive cleavage of its azo bond. Azo dyes are characterized by the -N=N- chromophore, which is susceptible to reduction.

Under anaerobic or chemically reducing conditions, the azo linkage can be cleaved to form two separate aromatic amines. For this compound, this cleavage would break the molecule into sulfonated and non-sulfonated aromatic amine derivatives. This process leads to complete decolorization, as the conjugation system responsible for the dye's color is destroyed. While this method effectively removes color, the resulting aromatic amines can sometimes be more toxic than the parent dye, necessitating further treatment. scielo.br

In addition to reduction, direct oxidation by molecules like ozone is a key transformation mechanism. Kinetic studies on the ozonation of Acid Red 151 have shown that at acidic and neutral pH, the dominant degradation pathway is the direct reaction of molecular ozone with the dye molecule, rather than through hydroxyl radicals. metu.edu.tr The reaction breaks down the chromophore, leading to decolorization and a partial reduction in the chemical oxygen demand (COD).

Biotic and Abiotic Transformation Pathways in Environmental Systems

The environmental fate of this compound, a di-azo dye, is determined by both biotic and abiotic transformation pathways. These processes are crucial in understanding the persistence and potential impact of the dye in various environmental compartments.

Biotic Transformation:

Biotic degradation of azo dyes like this compound is primarily carried out by microorganisms, including bacteria and fungi. The key enzymatic reaction in the initial stage of biotic degradation is the reductive cleavage of the azo bond (-N=N-). This process is catalyzed by azoreductases and typically occurs under anaerobic or anoxic conditions . This cleavage results in the formation of generally colorless aromatic amines, which may be further degraded, often under aerobic conditions.

One study on the aerobic biodegradation of Acid Red 151, a closely related or identical compound, in a sequencing batch biofilter demonstrated significant color removal (up to 99%) and mineralization, with 73% of the initial dye transformed into carbon dioxide by an acclimated microbial consortium. The study also suggested that anaerobic biotransformations can contribute to the decolorization process researchgate.net. Research on the bacterium Acinetobacter radioresistens has shown its efficiency in decolorizing and degrading acid red dyes through the action of azoreductase researchgate.net. The general pathway for bacterial degradation of azo dyes involves a two-step process:

Reductive Azo Bond Cleavage: The azo linkages are broken down, leading to the formation of aromatic amines.

Aerobic Degradation of Aromatic Amines: The resulting aromatic amines are subsequently mineralized, often to carbon dioxide and water, under aerobic conditions.

Abiotic Transformation:

Abiotic degradation of this compound can occur through various chemical and physical processes, with ozonation and photocatalysis being significant pathways.

Ozonation: The degradation of Acid Red 151 by ozonation has been studied, revealing that the primary mechanism is direct oxidation by ozone molecules, particularly at acidic to neutral pH researchgate.netmetu.edu.tr. At higher pH values, the contribution of indirect oxidation via hydroxyl radicals becomes more significant. Kinetic studies have shown that the reaction order is typically first with respect to both ozone and dye concentrations nih.gov. The efficiency of decolorization and chemical oxygen demand (COD) reduction during ozonation is influenced by factors such as pH, initial dye concentration, and the presence of radical scavengers or initiators metu.edu.trmetu.edu.tr.

Photocatalysis: Advanced oxidation processes involving photocatalysis have also been explored for the degradation of related azo dyes. These methods typically utilize semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO2) under UV irradiation to generate highly reactive hydroxyl radicals, which then attack and degrade the dye molecule.

The following table summarizes the key findings from kinetic studies on the ozonation of Acid Red 151.

pHInitial O₃ Conc. (mmol/L)Initial Dye Conc. (mmol/L)Reaction Rate Constant (L mmol⁻¹ min⁻¹)COD Reduction (%)Reference
2.50.03600.0440125.858 nih.gov
5--95.4- nih.gov
7--87.9- nih.gov
10--129.9- nih.gov

Identification and Characterization of Degradation Products

The primary mechanism of biotic degradation involves the reductive cleavage of the azo bonds. A study on the degradation of Acid Red 37 by Acinetobacter radioresistens utilized Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting metabolites. The enzymatic action of azoreductase led to the formation of two primary aromatic amine degradation products .

The following table details the degradation products identified from the biodegradation of Acid Red 37 by Acinetobacter radioresistens.

Parent CompoundDegrading MicroorganismAnalytical TechniqueIdentified Degradation ProductsReference
Acid Red 37Acinetobacter radioresistensLC-MS1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol
7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol

These findings suggest that the biotic degradation of this compound would likely proceed through a similar pathway, yielding corresponding aromatic amines. The specific structure of these amines would depend on the substituents present on the aromatic rings of the this compound molecule.

Advanced Applications of Solvent Red 151 in Research and Development

Optoelectronic Materials Research

The optical and electronic properties of organic dyes like Solvent Red 151 make them potential candidates for applications in optoelectronic devices. Research in this area investigates their behavior as luminescent materials and as sensitizers in energy conversion systems.

Luminescent Properties in Organic Light-Emitting Diodes (OLEDs) and Luminescent Solar Concentrators (LSCs)

Luminescent materials are crucial components in OLEDs, which are widely used in displays and lighting, and in LSCs, designed to concentrate solar energy onto photovoltaic cells. The ability of a material to absorb light at one wavelength and re-emit it at another, a phenomenon known as luminescence, is key to these applications. nih.govaip.org The efficiency of these devices is significantly influenced by the luminescent properties of the organic molecules used, including their absorption and emission spectra, quantum yield, and Stokes shift. nih.gov

Research in OLEDs involves developing solution-processable light-emitting layers using small molecules. rsc.orgresearchgate.net Achieving high luminance and efficiency in these devices is a primary goal. For instance, studies have shown that the method of depositing emissive layers can impact device performance, with techniques like horizontal-dip-coating being explored for fabricating solution-processed small molecular OLEDs. rsc.org

In the context of LSCs, luminescent dyes are embedded in a transparent matrix to capture incoming sunlight and re-emit it, guiding the light towards edge-mounted solar cells. aip.orgresearchgate.net The efficiency of LSCs is affected by factors such as the reabsorption of emitted light by the dye itself. researchgate.net Research explores various luminophores, including organic dyes, to enhance the collection and conversion efficiency of LSCs. aip.orgresearchgate.net The solvation phenomenon, where the surrounding medium responds to changes in the dye's dipole moment upon excitation, can potentially improve LSC efficiency by reducing the overlap between absorption and emission spectra. whiterose.ac.uk

While general research on luminescent organic dyes in OLEDs and LSCs is extensive, specific detailed research findings focusing solely on the luminescent properties of this compound in these applications were not prominently found in the provided search results. However, the principles guiding the selection and study of organic luminophores in these fields are relevant to understanding the potential research avenues for this compound.

Sensitization in Dye-Sensitized Solar Cells (DSSCs)

Dye-Sensitized Solar Cells (DSSCs) represent a class of photovoltaic devices that utilize a layer of semiconductor material, typically titanium dioxide (TiO₂), coated with a molecular dye sensitizer (B1316253). scirp.orgnih.govacs.orgrsc.org The dye absorbs sunlight, generating electrons that are injected into the semiconductor, thus producing an electric current. scirp.orgrsc.orgrsc.org The efficiency of DSSCs is heavily dependent on the properties of the sensitizing dye, including its light-harvesting efficiency and its ability to effectively inject electrons into the semiconductor and be regenerated by the electrolyte. scirp.orgrsc.orgrsc.org

Ideal sensitizers for DSSCs should possess functional groups, such as carboxyl or hydroxyl groups, to ensure good binding to the semiconductor surface. rsc.orgrsc.org They should also exhibit high absorbance across the solar spectrum and maintain stability. rsc.org While ruthenium-based complexes have been widely used as sensitizers due to their good optical properties and photovoltaic performance, research is increasingly focused on metal-free organic dyes and natural dyes as more cost-effective and environmentally friendly alternatives. scirp.orgnih.govacs.orgrsc.orgrsc.org

The performance of DSSCs is influenced by various factors, including the thickness of the semiconductor layer and the type of solvent used in the dye solution. acs.org Co-sensitization, using a combination of dyes with different absorption spectra, is another strategy explored to optimize DSSC performance. nih.gov

Chemical Sensing and Probing Applications

Organic dyes are valuable in the development of chemical sensors and probes due to their ability to undergo detectable changes in their optical properties (like color or fluorescence) in response to specific chemical stimuli. This responsiveness makes them suitable for indicating the presence or concentration of various analytes. tandfonline.commdpi.comrsc.orgacs.org

Development of pH-Responsive Indicators and Sensors

pH-responsive indicators and sensors utilize chromogenic or fluorogenic compounds that exhibit a change in color or fluorescence intensity depending on the pH of their environment. researchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.com These sensors are valuable for applications ranging from environmental monitoring to food quality assessment and biological studies. researchgate.netnih.govresearchgate.netmdpi.com

Synthetic dyes, including various red indicators like phenol (B47542) red and bromocresol purple, have been extensively used in developing pH sensors. researchgate.netnih.govresearchgate.net These indicators can be incorporated into different matrices, such as hydrogels, polymer films, or textile materials, to create sensor platforms. nih.govresearchgate.net Research focuses on developing robust and sensitive pH indicators, including those that can operate in complex media or exhibit reversible color changes. nih.govresearchgate.netmdpi.com The immobilization of pH indicators onto solid supports, such as cellulose (B213188) nanocrystals or optical fibers, is a common strategy to create stable and reusable sensors. mdpi.comresearchgate.net

While the provided search results highlight the general development and application of various pH-responsive indicators and sensors using different synthetic and natural dyes, specific research detailing the use of this compound as a pH-responsive indicator was not found. However, the structural characteristics of this compound, as an organic dye, could potentially lend themselves to pH-dependent color changes under specific conditions, making it a possible subject for future research in this area.

Application in Optical Chemo-sensors and Biosensors

Optical chemo-sensors and biosensors utilize the interaction of light with a sensing material to detect and quantify specific chemical substances or biological entities. mdpi.comrsc.orgacs.orgresearchgate.netmdpi.com Organic dyes play a significant role in these sensors as the signal transducers, where their optical properties change upon binding or interaction with the target analyte. mdpi.comrsc.orgacs.orgacs.org

Chemo-sensors are designed to detect chemical species, such as metal ions, organic solvents, or gases, often through reversible binding interactions with the sensing molecule. mdpi.comacs.orgacs.orgmdpi.comnih.gov Solvatochromic dyes, whose fluorescence or absorbance is sensitive to solvent polarity, have been explored in developing ion-selective optical sensors. acs.org Photonic crystal-based sensors, which exhibit structural color changes upon interaction with analytes like organic solvents, are another innovative approach in chemical sensing. mdpi.comnih.gov

Biosensors, on the other hand, are designed to detect biological molecules or processes, often incorporating a biorecognition element alongside an optical transducer. acs.orgresearchgate.netmdpi.com Luminescence-based biosensors, including those utilizing chemiluminescence or bioluminescence, offer high sensitivity for detecting biomolecules in various applications, including medical diagnostics. mdpi.com

While the search results discuss the broad applications of optical chemo-sensors and biosensors and the use of various dyes and nanomaterials in their construction, specific research directly involving this compound in these types of sensors was not identified. However, given its optical properties as a dye, this compound could potentially be investigated for its utility in developing new chemo- or biosensing platforms, possibly through functionalization to achieve selectivity towards specific analytes.

Innovative Dyeing Methodologies in Textile Science Research

Textile dyeing is a traditional application for this compound. ekb.eg However, research in textile science is continuously exploring innovative methodologies to improve the efficiency, sustainability, and functional properties of dyed textiles. refashion.freai.euresearchgate.netresearchgate.netmedcraveonline.com

Innovative dyeing techniques aim to reduce water and energy consumption, minimize the use of harsh chemicals, and improve dye uptake and fastness properties. refashion.frresearchgate.netresearchgate.net Advanced methods being investigated include water-free dyeing using supercritical carbon dioxide, plasma technology, nanotechnology, and the use of alternative solvents like ionic liquids. refashion.frresearchgate.netresearchgate.net

Research also explores the use of natural dyes and the development of textile-based sensors. researchgate.netresearchgate.neteai.eu For instance, pH-sensitive textile sensors are being developed by incorporating indicator dyes into fabric matrices, allowing for visual indication of pH changes. researchgate.netresearchgate.net Digital laser dyeing is another innovative technique that uses laser technology to create patterns and colored effects on textiles. medcraveonline.com

While this compound is a known textile dye, the provided search results on innovative dyeing methodologies focus more on the novel techniques and the use of natural dyes or specific functional dyes for sensing applications, rather than detailing innovative methods specifically developed for or applied to this compound itself. However, this compound, as a commercial dye, would be a relevant subject for evaluating the effectiveness and performance of these new dyeing technologies.

Solvent-Assisted Dyeing for Enhanced Dye Uptake and Performance

Solvent-assisted dyeing techniques have been explored to improve the uptake and performance of dyes like this compound on various fibers. Solvent-assisted methods can offer advantages over conventional aqueous dyeing, such as reduced dyeing time and potentially better color strength. researchgate.netresearchgate.net

Research has investigated the use of eco-friendly solvents, such as glycerine-based eutectic solvents (GES), as swelling agents in the dyeing process. In one study, optimized GES-assisted dyeing with Acid Red 151 on silk fabric achieved the desired color strength in 35 minutes at 70°C, which was 10 minutes less than the conventional aqueous dyeing method. researchgate.net The percentage dye exhaustion in the GES-assisted dye bath was found to be very good. researchgate.net Fastness properties, including washing, light, and rubbing fastness, of silk fabric dyed using the GES-assisted method were comparable to those dyed conventionally. researchgate.net

Another approach in solvent-assisted dyeing involves the use of non-aqueous systems, such as reverse micelles. Studies on cotton fiber dyeing with reactive dyes in non-aqueous reverse micelle systems have shown improved dye absorption and higher final dye exhaustion compared to conventional water-based methods. polyu.edu.hk While this research focused on reactive dyes, it highlights the potential of solvent-assisted techniques to enhance dye uptake on cellulosic fibers, which are also dyeable with acid dyes like this compound under appropriate conditions.

The use of solvents can influence the solubility of the dye, which in turn affects dye uptake and color strength. In some solvent dyeing systems, reducing the solubility of the dye in the solvent can effectively improve dye uptake, as the dye tends to diffuse into the fiber. mdpi.com This relationship between dye solubility and uptake/color strength has been observed in studies involving disperse dyes in silicone solvent dyeing systems. mdpi.com

Data from research on solvent-assisted dyeing systems can illustrate the potential for enhanced dye uptake. While specific quantitative data for this compound in various solvent-assisted systems might require more targeted studies, the general principles observed with similar dye classes and fibers are relevant.

Investigation of Dyeing Mechanisms and Fiber-Dye Interactions

In acidic conditions, the amino groups in protein and polyamide fibers become protonated (positively charged). mdpi.com Acid dyes, possessing acidic groups such as sulfonic acid (-SO₃H) and carboxylic acid (-COOH), become negatively charged in the dye bath. mdpi.com The strong electrostatic attraction between the positively charged fiber sites and the negatively charged dye molecules forms ionic bonds, which are a key factor in the fixation of acid dyes to these fibers. mdpi.comnih.gov

The chemical structure of the dye molecule, including the presence and position of functional groups, influences its interaction with the fiber and its dyeing properties. mdpi.comnih.gov The dyeing process involves the diffusion of dye molecules from the dye bath into the amorphous regions of the fiber, followed by their adsorption and fixation onto the fiber structure through these various interactions. dalalinstitute.commdpi.com Higher temperatures in the dye bath can facilitate the passage of dye molecules into the fiber. dalalinstitute.com

Understanding these dyeing mechanisms is crucial for optimizing dyeing parameters, developing new dyeing techniques (such as solvent-assisted methods), and improving the performance and fastness properties of dyed textiles. Research in this area often involves studying the kinetics of dye uptake, the influence of auxiliaries and solvents on dye-fiber interactions, and the characterization of the dyed fiber using techniques that can probe the nature of the bonds formed.

Analytical Methodologies for Environmental Monitoring and Research of Dyes

Chromatographic Techniques for Trace Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of dyes in environmental samples. cdnsciencepub.combohrium.com HPLC is particularly suitable for separating and quantifying non-volatile or thermally unstable compounds like many synthetic dyes. cdnsciencepub.com The technique involves separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For dyes, reversed-phase HPLC (RP-HPLC) is commonly employed. epa.govresearchgate.net

HPLC systems typically utilize a solvent-delivery system, an injector, a separation column (often C18), and a detector. dtic.mil UV-Vis or diode-array detectors (DAD) are frequently used due to the strong absorbance properties of dyes in the UV-Vis range. bohrium.comresearchgate.net More advanced detection methods include mass spectrometry (MS) and tandem mass spectrometry (MS/MS), which provide higher sensitivity and specificity, enabling the identification and quantification of dyes and their degradation products at trace levels in complex matrices. plymouth.ac.ukepa.govresearchgate.netepa.gov

Sample preparation is a critical step before HPLC analysis of environmental samples to extract and concentrate the target dyes and minimize matrix effects. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. cdnsciencepub.commdpi.com While LLE can be effective, it often requires large volumes of organic solvents. cdnsciencepub.com SPE offers a less solvent-intensive alternative and has been successfully applied for extracting dyes from aqueous samples. cdnsciencepub.com

Research findings on the application of HPLC for dye analysis in environmental contexts highlight the importance of optimizing parameters such as mobile phase composition, gradient elution programs, and detection wavelengths to achieve adequate separation and sensitivity for specific dyes. dtic.mil For instance, studies on other solvent dyes like Solvent Yellow 33 and Solvent Green 3 have demonstrated the use of methanol/water mobile phases and UV detection at specific wavelengths (e.g., 254 nm) for their separation and quantification. dtic.mil The choice of mobile phase and gradient can significantly impact the retention times and peak shapes of different dye components. dtic.milchromatographyonline.com

Spectrophotometric Methods for Quantitative Determination in Complex Matrices

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are valuable tools for the quantitative determination of dyes in various matrices, including environmental samples. bohrium.comtubitak.gov.trresearchgate.net These methods are based on the principle that dyes absorb light at specific wavelengths. UV-Vis spectrophotometry is often favored for its simplicity, cost-effectiveness, and ease of use compared to some chromatographic techniques. tubitak.gov.trresearchgate.net

For the quantitative determination of dyes in complex environmental matrices, sample preparation steps are often necessary to isolate the dyes from interfering substances and to concentrate them to detectable levels. tubitak.gov.trresearchgate.net Techniques such as liquid-liquid extraction, solid-phase extraction, and microextraction methods like dispersive liquid-liquid microextraction (DLLME) have been coupled with spectrophotometry for the analysis of dyes in environmental water samples. tubitak.gov.trresearchgate.netchem-soc.si These extraction methods help to improve the sensitivity and selectivity of the spectrophotometric analysis. tubitak.gov.trresearchgate.net

Research has explored the use of various reagents and complexing agents in spectrophotometric methods to enhance the detection of specific dyes or metal ions associated with dyes in environmental samples. researchgate.netripublication.com For example, studies have utilized reactions that form colored complexes with maximum absorbance at specific wavelengths for the determination of substances in wastewater. clinicsearchonline.org The linearity of spectrophotometric methods, often assessed through Beer's Law, and parameters such as molar absorptivity and detection limits are important performance characteristics. clinicsearchonline.orgnih.gov

While spectrophotometry can be a rapid and simple method, it may lack the specificity of chromatographic techniques, especially when dealing with mixtures of dyes or complex matrices with multiple absorbing compounds. bohrium.comtubitak.gov.tr However, when combined with effective separation or extraction techniques, spectrophotometry remains a relevant method for quantitative dye analysis in environmental monitoring. tubitak.gov.trresearchgate.net

Development of Advanced Methodologies for Environmental Fate Studies

Understanding the environmental fate of dyes like Solvent Red 151 involves studying their transformation and transport in different environmental compartments. This requires advanced analytical methodologies capable of identifying and quantifying the parent dye and its degradation products. plymouth.ac.ukfao.org Environmental fate processes include biodegradation, photodegradation, hydrolysis, and adsorption. plymouth.ac.ukbohrium.com

Advanced methodologies for environmental fate studies often involve the use of hyphenated techniques, such as LC-MS and LC-MS/MS. plymouth.ac.ukepa.govresearchgate.netepa.gov These techniques provide structural information about degradation products, which is crucial for elucidating degradation pathways. plymouth.ac.uk For instance, LC-MS has been used to identify the degradation products of reactive dyes under different conditions, such as anaerobic and aerobic treatment. plymouth.ac.uk MS/MS can provide characteristic fragment ions that help in the identification of known and unknown degradation products. plymouth.ac.ukepa.gov

Radiolabeled compounds are also used in environmental fate studies to track the transformation and distribution of the parent compound and its metabolites in various matrices like soil and water. fao.org Analytical methods used in these studies must be validated to ensure their accuracy, sensitivity, and specificity for the target analytes in the relevant environmental matrices. europa.eu This includes determining parameters such as limit of detection (LOD), limit of quantification (LOQ), and recovery rates. europa.eu

Challenges in developing advanced methodologies for environmental fate studies of dyes include the complexity of environmental matrices, the low concentrations of target analytes, and the need to identify a potentially wide range of transformation products. mdpi.com Research continues to focus on developing more sensitive, selective, and environmentally friendly analytical methods, including the use of green solvents and advanced extraction techniques, to support comprehensive environmental fate studies of dyes. researchgate.netmdpi.commdpi.comresearchgate.net

Future Directions and Emerging Research Areas Pertaining to Solvent Red 151

Synergistic Integration of Experimental and Theoretical Approaches

The synergistic integration of experimental and theoretical approaches is a crucial avenue for advancing the understanding and application of Solvent Red 151. This involves combining practical laboratory work with computational modeling and simulations to gain deeper insights into the compound's behavior, properties, and interactions.

Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict various properties of this compound, including its electronic structure, spectroscopic characteristics (like absorption and emission spectra), and reactivity. These calculations can help researchers understand how the molecular structure of the dye influences its color, stability, and interactions with different solvents and materials researchgate.netmdpi.comaip.org. For instance, theoretical models can investigate solvent effects on electronic transitions, predicting shifts in absorption or emission spectra based on solvent polarity and hydrogen bonding capabilities researchgate.net.

Experimental studies provide the necessary data to validate and refine these theoretical models. Techniques like UV-Vis and fluorescence spectroscopy can measure the actual absorption and emission properties of this compound in various environments, providing data to compare against computational predictions researchgate.net. Time-resolved spectroscopy can offer insights into the ultrafast dynamics of the dye, further informing theoretical models about excited-state behavior and energy transfer processes aip.orgacs.org.

Integrating these approaches allows for a more comprehensive understanding than either method alone. Theoretical calculations can guide experimental design by identifying promising areas of investigation or predicting the outcomes of experiments before they are conducted, saving time and resources. Conversely, experimental results can highlight the limitations of current theoretical models and drive the development of more accurate computational methods mdpi.combeilstein-journals.org. This iterative process is essential for rationalizing observed phenomena and predicting the behavior of this compound under different conditions.

Furthermore, combined experimental and theoretical studies can be applied to investigate the interactions of this compound with various substrates, such as polymers or textiles, at the molecular level. This can help optimize dyeing processes, improve color fastness, and design new materials with tailored optical properties. researchgate.net

Rational Design and Synthesis of Novel Analogues with Tailored Properties

The rational design and synthesis of novel analogues of this compound represent a significant area for future research. This approach involves using the structural features of this compound as a starting point to design new molecules with improved or specifically tailored properties. Rational design is often guided by insights gained from the synergistic experimental and theoretical studies discussed in the previous section.

By understanding the relationship between the molecular structure of this compound and its properties (such as color, solubility, lightfastness, and thermal stability), researchers can design analogues with targeted modifications to enhance desired characteristics lucintel.comnih.govuq.edu.aursc.orgmdpi.com. For example, modifications to the chromophore or the introduction of specific substituents can be designed to shift the absorption or emission wavelengths, leading to new shades or improved color purity. researchgate.net

The synthesis of these novel analogues requires developing efficient and potentially greener synthetic routes nih.govrsc.orgnottingham.ac.uk. This could involve exploring new reaction conditions, catalysts, or starting materials to improve yields, reduce reaction times, and minimize waste generation. beilstein-journals.orgnih.govrsc.org High-throughput synthesis and screening techniques can be employed to rapidly generate and evaluate libraries of analogues, accelerating the discovery process. nottingham.ac.uk

Tailored properties could include enhanced solubility in specific solvents, improved compatibility with different polymer matrices, increased resistance to fading or degradation under various environmental conditions, or even the introduction of new functionalities, such as fluorescence or conductivity. researchgate.netlucintel.com The design of analogues with reduced environmental impact, such as improved biodegradability or lower toxicity, is also a critical consideration aligned with sustainability goals. openbiotechnologyjournal.com

Structure-activity relationship (SAR) studies, often involving both experimental synthesis and theoretical modeling, are fundamental to this process nih.govuq.edu.aunottingham.ac.uk. By systematically modifying the structure of this compound and evaluating the resulting changes in properties, researchers can establish clear relationships that guide the design of subsequent analogues. This iterative process of design, synthesis, and evaluation is key to developing next-generation solvent dyes with superior performance characteristics. rsc.orgnottingham.ac.uk

Considerations for Sustainable Chemistry and Circular Economy in Dye Research

Future research concerning this compound must increasingly incorporate principles of sustainable chemistry and contribute to a circular economy. This involves minimizing the environmental footprint associated with the dye throughout its lifecycle, from synthesis to application and disposal.

Sustainable chemistry principles, such as using renewable feedstocks, reducing waste generation, employing safer solvents and auxiliaries, and increasing energy efficiency, are highly relevant to the production of this compound and its analogues tudelft.nlmdpi.comuva.nl. Research efforts can focus on developing synthetic routes that utilize bio-based or recycled materials as starting points, reducing reliance on petrochemicals tudelft.nlacs.org. Exploring greener synthesis methods, such as catalytic processes or reactions in alternative solvents like deep eutectic solvents or supercritical fluids, can help minimize the use and generation of hazardous substances uva.nlnih.govmdpi.comrsc.org.

Reducing waste at the source is a core tenet of sustainable chemistry and the circular economy tudelft.nlmdpi.com. This can involve optimizing reaction conditions to maximize yield and purity, thus reducing the need for extensive purification steps that generate waste. beilstein-journals.org Implementing in-process recycling of solvents and reagents is another crucial aspect. acs.org

The concept of a circular economy emphasizes keeping resources in use for as long as possible and recovering valuable components at the end of a product's life mdpi.comuva.nlacs.org. For dyes like this compound, this presents challenges due to their stable nature. However, future research can explore strategies for the decolorization and potential degradation of dye-containing wastewater using environmentally friendly methods like biodegradation or advanced oxidation processes openbiotechnologyjournal.com. While complete mineralization of some dyes can be difficult, research into breaking them down into less harmful or potentially reusable components is valuable. openbiotechnologyjournal.com

Designing dyes for easier separation and recovery from dyed materials at the end of their life is another area for innovation within a circular economy framework researchgate.net. This could involve developing dyes with specific chemical handles that facilitate their removal or degradation under controlled conditions. Research into the potential for recycling materials colored with this compound also needs to consider whether the dye poses any issues for the recycling process or the quality of the recycled material researchgate.net.

Q & A

Q. What experimental design optimizes this compound’s synthesis yield while minimizing byproducts?

  • Methodological Answer : Use Response Surface Methodology (RSM) with a Box-Behnken design to test variables (e.g., reaction time, temperature, catalyst concentration). Analyze interactions via contour plots and desirability functions. Validate models with triplicate runs and characterize byproducts via LC-MS .

Q. How can computational models predict this compound’s photodegradation pathways under UV exposure?

  • Methodological Answer :
  • Framework : Apply density functional theory (DFT) to calculate bond dissociation energies and identify reactive sites.
  • Validation : Compare predictions with experimental HPLC-MS data from accelerated UV aging tests.
  • Limitations : Address solvent effects by incorporating continuum solvation models (e.g., COSMO-RS) .

Q. What strategies mitigate batch-to-batch variability in this compound’s application to hydrophobic coatings?

  • Methodological Answer :
  • Quality Control : Implement in-line Raman spectroscopy during synthesis to monitor intermediate purity.
  • Post-Synthesis : Use dynamic light scattering (DLS) to assess particle aggregation.
  • Statistical Process Control : Apply control charts (X-bar and R charts) to track critical parameters (e.g., viscosity, pH) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s fluorescence quenching behavior across studies?

  • Methodological Answer :
  • Factor 1 : Check for solvent polarity effects on dye aggregation (e.g., via TEM imaging).
  • Factor 2 : Standardize excitation wavelengths and detector sensitivity settings.
  • Factor 3 : Evaluate environmental factors (humidity, oxygen levels) during measurements.
  • Resolution : Publish raw datasets and instrument metadata for cross-study comparisons .

Tables for Methodological Clarity

Analytical Technique Key Parameters Application to this compound
HPLC-UV/VisColumn: C18, λ = 520 nmQuantify purity and detect degradation
TGA-DSCHeating rate: 10°C/min, N₂ atmosphereAssess thermal stability in polymers
DFT CalculationsSolvent model: COSMO-RSPredict photodegradation pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.